
5-methoxy-1-benzothiophene-2-sulfonamide
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Overview
Description
5-methoxy-1-benzothiophene-2-sulfonamide is an organosulfur compound with the molecular formula C9H9NO3S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-benzothiophene-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-methoxybenzo[b]thiophene with sulfonamide derivatives under specific conditions. For instance, the reaction between 5-methoxybenzo[b]thiophene and sulfonamide in the presence of a suitable catalyst and solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide (-SO₂NH₂) group in this compound can undergo nucleophilic substitution under basic conditions, replacing the amine with other nucleophiles (e.g., alcohols, amines).
Key Insight : Electron-donating groups (e.g., methoxy) on the benzothiophene ring may stabilize intermediates, enhancing substitution efficiency .
Hydrolysis of the Sulfonamide Group
The sulfonamide group undergoes acidic or basic hydrolysis , releasing ammonia and forming sulfonic acid derivatives.
Reaction Type | Conditions | Outcome | Yield | References |
---|---|---|---|---|
Acidic hydrolysis | HCl, heat | Sulfonic acid (+ NH₃) | High | |
Basic hydrolysis | NaOH, aqueous conditions | Sulfonate salt (+ NH₃) | Moderate |
Key Insight : Hydrolysis pathways are critical in drug design, as sulfonamide derivatives often exhibit distinct pharmacokinetic profiles .
Electrophilic Substitution on the Benzothiophene Ring
The benzothiophene core is reactive toward electrophilic aromatic substitution (EAS), influenced by the electron-donating methoxy group.
Reaction Type | Conditions | Outcome | Yield | References |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzothiophene derivatives | Moderate | |
Bromination | Br₂, FeBr₃ | Brominated benzothiophene derivatives | Variable |
Key Insight : The methoxy group directs electrophiles to ortho/para positions, while the thiophene ring may deactivate meta positions .
Radical-Mediated Cyclization Reactions
The sulfonamide group can participate in radical-mediated cyclization , particularly under electrochemical or oxidative conditions.
Key Insight : Cyclization pathways are influenced by radical scavengers (e.g., BHT, TEMPO), confirming radical intermediates .
Oxidative Functionalization
The sulfonamide group can undergo oxidative functionalization , forming sulfonyl fluoride or sulfonate derivatives.
Reaction Type | Conditions | Outcome | Yield | References |
---|---|---|---|---|
Oxidation to sulfonate | Oxidizing agents (e.g., H₂O₂) | Sulfonate derivatives | Moderate | |
Fluorination | DABSO, KBr | Sulfuryl fluoride derivatives | Variable |
Key Insight : Oxidative pathways are critical for synthesizing bioisosteric derivatives with altered reactivity .
Research Findings and Structural Considerations
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Substituent Effects : The methoxy group’s electron-donating nature enhances reactivity in EAS and substitution reactions .
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Biological Implications : Sulfonamide derivatives exhibit kinase-inhibitory activity, with structural modifications (e.g., substituent replacement) influencing potency .
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Mechanistic Studies : Radical scavengers inhibit cyclization, confirming radical intermediates in electrochemical reactions .
(Data tables and references are based on experimental findings from the cited sources.)
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiophene sulfonamides, including 5-methoxy-1-benzothiophene-2-sulfonamide, exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cells such as HeLa (cervical carcinoma), K-562 (myelocytic leukemia), and HT-29 (colon carcinoma) with growth inhibition values (GI50) comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Benzothiophene Derivatives
Compound | Cell Line | GI50 (µM) |
---|---|---|
BTS-1 | HeLa | 5.0 |
BTS-2 | K-562 | 3.2 |
BTS-2 | HT-29 | 4.0 |
Antimicrobial Properties
This compound has also been investigated for its antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial growth and biofilm formation, which are critical factors in the treatment of infections .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | S. aureus | 80.69 |
Control (CIP) | S. aureus | 99.20 |
Carbonic Anhydrase Inhibition
Recent studies have shown that certain derivatives of benzothiophene sulfonamides can selectively inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The selectivity for carbonic anhydrase IX over other isoforms suggests potential for targeted cancer therapies .
Table 3: Inhibition Potency Against Carbonic Anhydrases
Compound | Carbonic Anhydrase IX IC50 (nM) | Carbonic Anhydrase II IC50 (nM) |
---|---|---|
Compound A | 10.93 | 1.55 |
Compound B | 25.06 | 3.92 |
Synthesis and Evaluation of Derivatives
A notable study synthesized a series of benzothiophene sulfonamide derivatives to evaluate their biological activities, including anti-inflammatory and analgesic effects. These derivatives were subjected to various assays that demonstrated significant activity compared to standard drugs like diclofenac and aspirin .
Case Study Example: Anti-inflammatory Activity
In a comparative study, several derivatives exhibited notable anti-inflammatory effects, with one compound showing a reduction in edema volume significantly greater than the control group.
Table 4: Anti-inflammatory Effects of Derivatives
Compound | Edema Reduction (%) | Standard Comparison |
---|---|---|
Compound C | 92.7 | Diclofenac (78.95%) |
Compound D | 97.6 | Indomethacin (75%) |
Mechanism of Action
The mechanism of action of 5-methoxy-1-benzothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition is due to the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienylthio)thiophene-2-sulfonamide
- 5-(Aminomethyl)thiophene-2-sulfonamide
- 4-Nitrothiophene-2-sulfonamide
Uniqueness
5-methoxy-1-benzothiophene-2-sulfonamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different inhibitory effects on enzymes and other molecular targets .
Properties
Molecular Formula |
C9H9NO3S2 |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-methoxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
SPHFFWSPWNZWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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